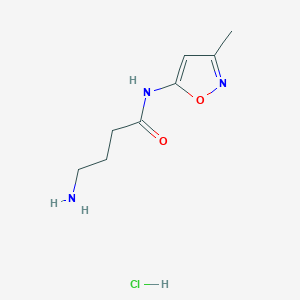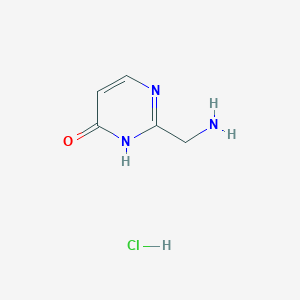
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Vue d'ensemble
Description
The compound “3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Oxadiazoles are generally stable compounds and can exhibit fluorescence .Applications De Recherche Scientifique
Oxidative Phosphorylation Uncoupler
This compound is known to act as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. This action can be utilized in research to study the mechanisms of cellular energy production and the role of mitochondria in various diseases.
Anticonvulsant Research
Derivatives of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol have been synthesized and evaluated for their potential anticonvulsant properties . These studies are crucial for the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders.
Antinociceptive Activity
The same derivatives studied for anticonvulsant activity have also been assessed for their antinociceptive (pain-relieving) effects . This application is significant for pain management research, particularly in understanding pain pathways and developing non-opioid analgesics.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJKJKFPTCDTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)







![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)